molecular formula C13H14O4 B8630895 3-Hydroxy-5-(3-hydroxypropyl)-4-phenylfuran-2(5H)-one CAS No. 90055-24-6

3-Hydroxy-5-(3-hydroxypropyl)-4-phenylfuran-2(5H)-one

Cat. No. B8630895
CAS RN: 90055-24-6
M. Wt: 234.25 g/mol
InChI Key: MFOMQJKBKYPLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-(3-hydroxypropyl)-4-phenylfuran-2(5H)-one is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-5-(3-hydroxypropyl)-4-phenylfuran-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-5-(3-hydroxypropyl)-4-phenylfuran-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

90055-24-6

Product Name

3-Hydroxy-5-(3-hydroxypropyl)-4-phenylfuran-2(5H)-one

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

4-hydroxy-2-(3-hydroxypropyl)-3-phenyl-2H-furan-5-one

InChI

InChI=1S/C13H14O4/c14-8-4-7-10-11(12(15)13(16)17-10)9-5-2-1-3-6-9/h1-3,5-6,10,14-15H,4,7-8H2

InChI Key

MFOMQJKBKYPLAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC2CCCO)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-(4-Acetoxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid (58 mg) was dissolved in a mixture of tetrahydrofuran (3 ml) and triethylamine (28 μl), and a solution of ethyl chlorocarbonate (19 μl) in tetrahydrofuran (1 ml) was added dropwise slowly at -5° C. over 10 minutes. The mixture was stirred at -5° C. for 30 minutes and filtered. To the filtrate was added a solution of sodium borohydride (23 mg) in water (1 ml) at 10° C. Then, the mixture was stirred at room temperature for 1.5 hours, acidified with cooled 1N hydrochloric acid, and extracted with ethyl acetate. After drying, the solvent was distilled off, and the residue was subjected to preparative silica gel thin layer chromatography (0.5 mm×4, Merck) using 35% ethyl acetate-chloroform as the developing solvent to give 3-hydroxy-5-(3-hydroxypropyl)-4-phenyl-2(5H)-furanone (Compound I, 10 mg) and 3-acetoxy-5-(3-hydroxypropyl)-4-phenyl-2(5H)-furanone (Compound II, 12 mg).
Name
3-(4-Acetoxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid
Quantity
58 mg
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reactant
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3 mL
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solvent
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28 μL
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solvent
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19 μL
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1 mL
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Synthesis routes and methods III

Procedure details

5-(3-Benzyloxypropyl)-3-hydroxy-4-phenyl-2(5H)-furanone (65 mg) was dissolved in methanol (20 ml), and palladium black (20 mg) was added. Catalytic reduction was carried out in ordinary temperature and atmosphere. After completion of the reaction, the palladium black was filtered off and the methanol was distilled off under reduced pressure. The crude crystals thus obtained were recrystallized from chloroform to give 3-hydroxy-5-(3-hydroxypropyl)-4-phenyl-2(5H)-furanone (45 mg). m.p. 148°-150° C.
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65 mg
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20 mL
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20 mg
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catalyst
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